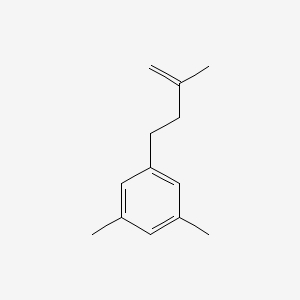

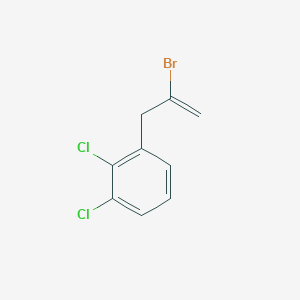

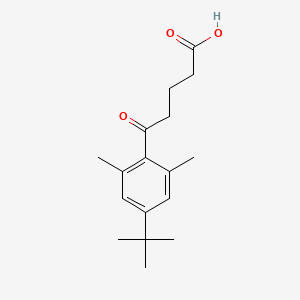

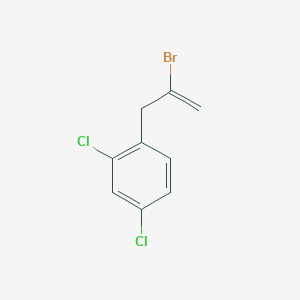

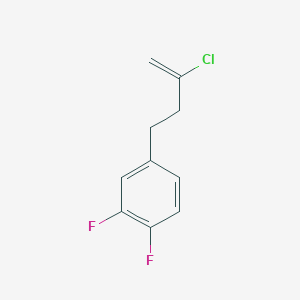

2-Bromo-4-(2,4-dichlorophenyl)-1-butene

説明

Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-(2,4-dichlorophenyl)-1-butene” were not found, there are general methods for creating similar compounds. For instance, the Suzuki–Miyaura coupling is a widely-used method for forming carbon-carbon bonds . This method uses a palladium catalyst and organoboron reagents .科学的研究の応用

Stereochemical Outcomes in Organic Synthesis

Research has shown that the stereochemical outcome of reactions involving halogenated compounds like 2-Bromo-4-(2,4-dichlorophenyl)-1-butene can be significant in organic synthesis. For example, McMurry coupling of halogenated acetophenones can lead to products with specific cis:trans ratios, which is crucial for synthesizing compounds with desired stereochemistry (R. Daik et al., 1998).

Reaction Mechanisms and Intermediates

The study of reaction mechanisms involving halogenated compounds like 2-Bromo-4-(2,4-dichlorophenyl)-1-butene helps in understanding the lifetimes of radical intermediates, which are essential in catalysis. For instance, the reactions of bromomethylcyclopropane on oxygen-covered surfaces were explored to investigate radical formation and rearrangement, shedding light on heterogeneous oxidation catalysis (J. A. Levinson et al., 2001).

Catalytic Processes and Isomerization

Investigations into the thermal chemistry of C4 hydrocarbons on catalytic surfaces have provided insights into the mechanisms of double-bond isomerization, which is pivotal for chemical synthesis and industrial applications. Such studies reveal how compounds like 2-Bromo-4-(2,4-dichlorophenyl)-1-butene can undergo transformations under catalytic conditions, leading to various products (Ilkeun Lee & F. Zaera, 2005).

Computational Chemistry and Reaction Predictions

Computational studies on the nucleophilic substitution reactions of imidazole with halogenated arylethanones, including derivatives similar to 2-Bromo-4-(2,4-dichlorophenyl)-1-butene, help predict reaction outcomes and optimize synthetic pathways. These studies utilize density functional theory (DFT) calculations to understand the reaction mechanisms at a molecular level (T. Erdogan & F. Erdoğan, 2019).

Electrochemical Studies and Reductive Processes

Electrochemical reduction studies of halogenated butenes provide valuable information on the reductive cleavage of carbon-halogen bonds and the formation of allyl radicals and anions. Such research can lead to the development of new electrochemical methods for synthesizing and modifying organic compounds (J. Casado et al., 1993).

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-4-(2,4-dichlorophenyl)-1-butene is currently unavailable . These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.

特性

IUPAC Name |

1-(3-bromobut-3-enyl)-2,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWJRWMUFWJFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=C(C=C(C=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(2,4-dichlorophenyl)-1-butene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。